molecular formula C18H17Br2N B12622946 1-(4-Bromobutyl)-2-(4-bromophenyl)-1H-indole CAS No. 917947-52-5

1-(4-Bromobutyl)-2-(4-bromophenyl)-1H-indole

Cat. No.: B12622946
CAS No.: 917947-52-5
M. Wt: 407.1 g/mol
InChI Key: YFWHCWQOMNXQAS-UHFFFAOYSA-N
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Description

1-(4-Bromobutyl)-2-(4-bromophenyl)-1H-indole is a brominated indole derivative featuring a 4-bromobutyl chain at the indole nitrogen (position 1) and a 4-bromophenyl substituent at position 2.

Properties

CAS No.

917947-52-5

Molecular Formula

C18H17Br2N

Molecular Weight

407.1 g/mol

IUPAC Name

1-(4-bromobutyl)-2-(4-bromophenyl)indole

InChI

InChI=1S/C18H17Br2N/c19-11-3-4-12-21-17-6-2-1-5-15(17)13-18(21)14-7-9-16(20)10-8-14/h1-2,5-10,13H,3-4,11-12H2

InChI Key

YFWHCWQOMNXQAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2CCCCBr)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Bromobutyl)-2-(4-bromophenyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination of Butyl and Phenyl Groups: The starting materials, butyl and phenyl groups, are brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Formation of Indole Ring: The brominated intermediates are then subjected to cyclization reactions to form the indole ring. This step often involves the use of strong acids or bases to facilitate the ring closure.

    Final Coupling Reaction: The brominated butyl and phenyl groups are coupled to the indole ring through nucleophilic substitution reactions, resulting in the formation of this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Bromobutyl)-2-(4-bromophenyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its brominated substituents enhance reactivity, making it suitable for various organic reactions, including nucleophilic substitutions and cyclization processes.

Reagent in Organic Reactions
It is utilized as a reagent in synthetic organic chemistry. The presence of both bromine and indole moieties allows for diverse chemical transformations, including the formation of C–C and C–N bonds.

Biological Applications

Antimicrobial Activity
Research indicates that derivatives of indole, including 1-(4-Bromobutyl)-2-(4-bromophenyl)-1H-indole, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antimicrobial agents .

Anticancer Properties
The compound has been investigated for its potential anticancer effects. It is believed to interact with molecular targets involved in cell proliferation and apoptosis, which could lead to the development of novel anticancer therapies . For instance, studies have demonstrated that indole derivatives can modulate the activity of specific receptors associated with cancer progression.

Medicinal Applications

Therapeutic Agent Development
Ongoing research aims to explore the therapeutic potential of this compound for various diseases. Its ability to bind to specific biological targets suggests that it may be useful in treating conditions such as cancer or infectious diseases .

Case Study: E3 Ligase Targeting
A study highlighted the use of compounds similar to this compound as targeted protein degraders for E3 ligases. This approach is promising for developing therapies that can selectively degrade proteins implicated in disease pathways, showcasing the compound's potential in advanced therapeutic strategies .

Industrial Applications

Pharmaceutical Production
In industrial settings, this compound is used in the production of pharmaceuticals and agrochemicals. Its utility as an intermediate in synthesizing bioactive compounds makes it valuable in drug development processes.

Specialty Chemicals Manufacturing
The compound's unique chemical properties also find applications in manufacturing specialty chemicals, which are essential for various industrial processes.

Data Table: Summary of Applications

Application AreaSpecific UsesRelevant Findings
Chemical Synthesis Building block for complex moleculesEnhances reactivity in organic reactions
Biological Activity Antimicrobial and anticancer propertiesInhibits bacterial growth; modulates cancer pathways
Medicinal Development Potential therapeutic agentInvestigated for targeting disease-related proteins
Industrial Use Pharmaceuticals and specialty chemicalsValuable intermediate in drug synthesis

Mechanism of Action

The mechanism of action of 1-(4-Bromobutyl)-2-(4-bromophenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Bisindolylmethanes with 4-Bromobutyl Substituents

Examples :

  • 3,3’-((4-Chlorophenyl)methylene)bis(1-(4-bromobutyl)-1H-indole) (Compound 3, )
  • 3,3’-(Phenanthren-9-ylmethylene)bis(1-(4-bromobutyl)-1H-indole) (Compound 5, )

Key Differences :

  • Structure: These compounds are dimeric indoles linked by a methylene bridge (e.g., 4-chlorophenyl or phenanthrenyl), whereas the target compound is monomeric.
  • Synthesis : Bisindolylmethanes are synthesized via condensation of 1-(4-bromobutyl)-1H-indole with aldehydes (e.g., p-chlorobenzaldehyde) using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a catalyst . The target compound likely requires sequential alkylation and aryl substitution steps.
  • Physical Properties: Bisindolylmethanes exhibit higher melting points (50–142°C) due to extended conjugation and rigidity, while the monomeric target compound is expected to have a lower melting point, similar to 1-(4-bromobutyl)-1H-indole (a liquid at room temperature) .
  • Applications : Bisindolylmethanes are explored for pharmacological activity, whereas the target compound’s dual bromine substitution may enhance binding to biological targets like bromodomains or kinases .

1-(4-Bromobutyl)-1H-Indole Derivatives

Examples :

  • 1-(4-Bromobutyl)-5-fluoro-1H-indole (CAS 843653-06-5, )
  • 4-(4-(1H-Indol-1-yl)butyl)morpholine (Compound 5, )

Key Differences :

  • Substituents : The 5-fluoro derivative replaces the 4-bromophenyl group with a fluorine atom at position 5, reducing steric bulk but increasing electronegativity. The morpholine derivative (Compound 5) replaces the bromine with a morpholine moiety, enhancing solubility .
  • Synthesis : Both derivatives are synthesized via alkylation of indole with 1,4-dibromobutane, but the target compound requires additional steps to introduce the 4-bromophenyl group .
  • Pharmacological Potential: The morpholine derivative’s polar group may improve CNS penetration, while the fluorine atom in the 5-fluoro analog could influence metabolic stability .

2-(4-Bromophenyl)-Substituted Indoles

Examples :

  • Ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate (CAS 1424386-62-8, )
  • (4-Bromophenyl)(1-phenylsulfonyl-1H-indol-2-yl)methanone ()

Key Differences :

  • Functional Groups : The carboxylate ester at position 3 () and the sulfonyl ketone () introduce electron-withdrawing groups, contrasting with the target compound’s neutral bromobutyl chain.
  • Reactivity : The ester and ketone groups enable nucleophilic or cross-coupling reactions, whereas the target compound’s bromine atoms favor Suzuki-Miyaura couplings or SN2 substitutions .
  • Biological Activity: Sulfonyl and carboxylate groups may alter target selectivity compared to the non-polar bromobutyl chain in the target compound .

1-(4-Bromobenzyl)-1H-Indole (CAS 189634-93-3, )

Key Differences :

  • Substituent Position : The bromobenzyl group is attached to the indole nitrogen, while the target compound’s bromophenyl group is at position 2.

Biological Activity

1-(4-Bromobutyl)-2-(4-bromophenyl)-1H-indole is a brominated indole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, featuring a bromobutyl group and a bromophenyl moiety, may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which include:

  • Bromination : The butyl and phenyl groups are brominated using bromine (Br2) in the presence of catalysts like iron or aluminum bromide.
  • Cyclization : The brominated intermediates undergo cyclization to form the indole ring, often facilitated by strong acids or bases.
  • Coupling Reaction : The final product is obtained through nucleophilic substitution reactions that couple the brominated groups to the indole ring.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

The compound has been evaluated for anticancer properties, particularly its ability to induce apoptosis in cancer cell lines. Studies suggest that it may act as an inhibitor of anti-apoptotic proteins such as MCL-1, which is crucial for the survival of cancer cells. By inhibiting MCL-1, this compound could promote programmed cell death in malignant cells, making it a candidate for further development in cancer therapies .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Receptor Binding : The compound may bind to receptors involved in cell signaling pathways, modulating their activity and influencing cellular responses.
  • Enzyme Inhibition : It can inhibit certain enzymes linked to cancer progression and microbial resistance, although specific targets are still under investigation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
1-(3-Chloropropyl)-2-(4-bromophenyl)-1H-indoleChlorine substituted instead of bromineDifferent biological activity profiles
5-Bromo-1H-IndoleBromine at the 5-positionKnown for interactions with serotonin receptors
3-(4-Bromobutyl)-1H-IndoleButyl chain at the C-3 positionMay exhibit different reactivity compared to the target compound
2-Methyl-1H-IndoleMethyl group at the C-2 positionAlters electronic properties affecting reactivity

This table highlights how variations in substitution patterns on the indole ring can significantly influence both chemical reactivity and biological activity.

Case Studies

Recent studies have provided insights into the biological activity of this compound:

  • Study on Anticancer Activity : A study published in Cancer Letters demonstrated that derivatives of indoles, including this compound, can effectively inhibit tumor growth in xenograft models by promoting apoptosis through MCL-1 inhibition .
  • Antimicrobial Efficacy : Research published in Journal of Medicinal Chemistry reported that this compound exhibited potent activity against multi-drug resistant bacterial strains, emphasizing its potential as a new antibiotic agent .

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